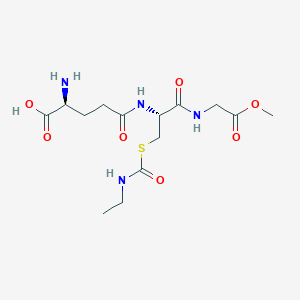

Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-, 1-methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

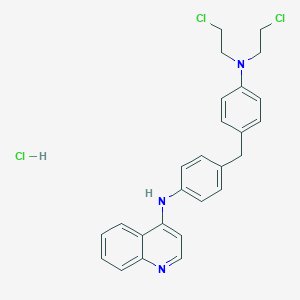

Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-, 1-methyl ester, commonly known as GSH-Me, is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. GSH-Me is a potent antioxidant and plays a crucial role in maintaining cellular redox balance.

Mecanismo De Acción

GSH-Me exerts its antioxidant activity by scavenging reactive oxygen and nitrogen species and by regenerating other antioxidants such as vitamin C and vitamin E. GSH-Me also regulates the activity of several transcription factors, including NF-κB and Nrf2, which play a critical role in the cellular response to oxidative stress.

Efectos Bioquímicos Y Fisiológicos

GSH-Me has been shown to improve mitochondrial function and energy metabolism in various tissues, including the brain and heart. It also modulates the activity of enzymes involved in the metabolism of drugs and xenobiotics. GSH-Me has been shown to protect against liver damage induced by acetaminophen and carbon tetrachloride.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

GSH-Me is readily available and can be easily synthesized in the laboratory. It is stable under physiological conditions and can be stored for extended periods. However, GSH-Me is relatively expensive compared to other antioxidants such as vitamin C and vitamin E. Moreover, GSH-Me is sensitive to pH and temperature changes, which can affect its stability and activity.

Direcciones Futuras

There is a growing interest in the potential therapeutic applications of GSH-Me in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Further studies are needed to elucidate the molecular mechanisms underlying the beneficial effects of GSH-Me and to optimize its pharmacological properties. Moreover, the development of novel GSH-Me analogs with improved stability and activity may lead to the discovery of new drugs for the treatment of oxidative stress-related diseases.

Conclusion:

In conclusion, GSH-Me is a potent antioxidant with a broad range of biological activities. Its ability to regulate cellular redox balance and modulate the immune response makes it an attractive candidate for the treatment of various diseases. Further studies are needed to explore the full potential of GSH-Me and to develop new therapeutic strategies based on its pharmacological properties.

Métodos De Síntesis

GSH-Me is synthesized by the reaction of glutathione with methyl iodide in the presence of a base. The reaction proceeds through S-methylation of the thiol group of cysteine, followed by N-methylation of the amino group of glycine. The resulting product is purified by column chromatography to obtain pure GSH-Me.

Aplicaciones Científicas De Investigación

GSH-Me has been extensively studied for its antioxidant and anti-inflammatory properties. It has been shown to protect against oxidative stress-induced cell damage and apoptosis in various cell types, including neurons, cardiomyocytes, and hepatocytes. GSH-Me has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.

Propiedades

Número CAS |

125974-21-2 |

|---|---|

Nombre del producto |

Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-, 1-methyl ester |

Fórmula molecular |

C14H24N4O7S |

Peso molecular |

392.43 g/mol |

Nombre IUPAC |

(2S)-2-amino-5-[[(2R)-3-(ethylcarbamoylsulfanyl)-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C14H24N4O7S/c1-3-16-14(24)26-7-9(12(21)17-6-11(20)25-2)18-10(19)5-4-8(15)13(22)23/h8-9H,3-7,15H2,1-2H3,(H,16,24)(H,17,21)(H,18,19)(H,22,23)/t8-,9-/m0/s1 |

Clave InChI |

IOFRNMBKJQLKBY-IUCAKERBSA-N |

SMILES isomérico |

CCNC(=O)SC[C@@H](C(=O)NCC(=O)OC)NC(=O)CC[C@@H](C(=O)O)N |

SMILES |

CCNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)O)N |

SMILES canónico |

CCNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)O)N |

Otros números CAS |

125974-21-2 |

Secuencia |

XXG |

Sinónimos |

S-(N-ETHYLCARBAMOYL)GLUTATHIONEMONOMETHYLESTER |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B161884.png)

![Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)](/img/structure/B161904.png)